Kimcuongin

Description

Significance of Natural Products in Chemical Biology and Pharmaceutical Sciences

The significance of natural products in chemical biology and pharmaceutical sciences stems from their rich chemical diversity and their evolutionary history of interacting with biological targets. researchgate.nettiu.edu.iq These compounds, produced by living organisms such as plants, microorganisms, and marine life, often possess potent and selective biological activities. researchgate.nettiu.edu.iqbohrium.com They have been utilized for medicinal purposes for millennia, forming the basis of traditional medicines that have subsequently led to the isolation and characterization of modern drugs. scirp.orgwikipedia.orgscielo.bropenaccessjournals.com The intricate structures of natural products can interact with biological macromolecules in unique ways, providing valuable insights into biological processes and serving as probes for studying protein function and cellular pathways. nih.govresearchgate.net Despite challenges in their isolation, characterization, and synthesis, advancements in analytical and computational techniques, including bioinformatics and data mining, continue to facilitate their exploration and utilization in drug discovery. nih.govresearchgate.nettiu.edu.iq

Overview of Coumarin (B35378) Derivatives in Contemporary Chemical Research

Coumarin derivatives, characterized by a unique benzopyrone scaffold, represent a significant class of natural products that have garnered considerable attention in contemporary chemical research due to their wide spectrum of biological activities. bohrium.comresearchgate.netjapsonline.comekb.eg The core coumarin structure, 2H-1-benzopyran-2-one, is a versatile scaffold found in numerous plants, as well as some fungi and bacteria. bohrium.commdpi.comnih.gov Research into coumarin derivatives spans various fields, including medicinal chemistry, agrochemistry, and the cosmetics industry. bohrium.comekb.egnih.govresearchgate.net Their diverse pharmacological properties include anticoagulant, anti-inflammatory, antimicrobial, antioxidant, antiviral, and antiproliferative effects, among others. bohrium.comresearchgate.netjapsonline.comnih.govresearchgate.netfrontiersin.orgagriculturejournals.cz The ease with which the coumarin nucleus can be chemically modified allows for the design and synthesis of novel derivatives with enhanced or altered biological activities, making the coumarin scaffold a privileged structure in the search for new therapeutic agents. bohrium.comresearchgate.netnih.govresearchgate.netfrontiersin.org Computational approaches, such as 3D-QSAR and pharmacophore modeling, are increasingly employed to study coumarin-based compounds and predict their therapeutic utility. researchgate.net

Historical Context of Kimcuongin Discovery and Initial Isolation

Kimcuongin is a coumarin derivative that was initially isolated from the leaves of Murraya paniculata. nih.gov Murraya paniculata, also known as orange jasmine, is a plant that has been investigated for its phytochemical composition and traditional medicinal uses. frontiersin.orgnih.govresearchgate.netresearchgate.net The discovery of Kimcuongin occurred during a search for novel chemical scaffolds with potential antihypertensive properties. nih.gov Researchers assessed the methanol (B129727) extract of Murraya paniculata leaves for its effects on isolated rat aorta rings. nih.gov The chloroform (B151607) fraction of this extract demonstrated the most potent vasorelaxing activity. nih.gov Activity-guided isolation from this fraction led to the identification of two coumarins: the previously known murracarpin (B12431377) and the novel compound, Kimcuongin. nih.govresearchgate.net The structure of Kimcuongin was elucidated using various spectroscopic techniques, including 1H- and 13C-NMR, COSY, NOESY, HMBC, HSQC, and high-resolution mass spectrometry (HR-MS). nih.govresearchgate.net Kimcuongin was also isolated from Glycosmis ovoidea, another plant in the Rutaceae family, collected in Vietnam. nih.govohiolink.edu In this context, Kimcuongin was identified alongside other coumarins and a flavonoid during activity-guided fractionation aimed at discovering anticancer drug leads. nih.govohiolink.edu

Scope and Objectives of Current and Future Academic Research on Kimcuongin

Current academic research on Kimcuongin is focused on further exploring its biological activities and potential therapeutic applications, building upon its initial identification as a compound with vasorelaxing properties. nih.gov The observation of Kimcuongin's ability to potentiate the cytotoxicity of a flavonoid against certain cancer cell lines in vitro suggests a potential role in combination therapies, opening avenues for investigation into synergistic effects with other bioactive compounds. nih.govohiolink.eduresearchgate.net Research objectives in this area would involve detailed mechanistic studies to understand how Kimcuongin interacts with cellular pathways, such as its observed potentiation of the effects of a flavonoid in inhibiting NF-κB and PARP-1. nih.govresearchgate.net Future research could aim to synthesize analogues of Kimcuongin to explore structure-activity relationships and potentially enhance its desirable properties or reduce any limitations. The scope of future studies may also include evaluating Kimcuongin's activity in various in vitro and in vivo models to further assess its potential in different disease contexts, such as hypertension and cancer, while strictly adhering to ethical guidelines and focusing solely on scientific investigation. frontiersin.orgnih.govohiolink.edu The exploration of the compound's interaction with specific enzymes, such as soluble epoxide hydrolase (sEH), as indicated by molecular modeling studies, represents another area for future research to understand its mechanism of action at a molecular level. researchgate.net

Table 1: Selected Research Findings on Kimcuongin

| Activity | Source Plant | Context | Key Finding | Reference |

| Vasorelaxant | Murraya paniculata | Isolated rat aorta rings | Showed vasorelaxing activity with IC50 of 37.7 µM. | nih.govresearchgate.net |

| Cytotoxicity | Glycosmis ovoidea | Tested against cancer cell lines (e.g., MCF-7) | Deemed non-cytotoxic alone (IC50 > 10 µM). nih.gov | nih.govohiolink.edu |

| Potentiation | Glycosmis ovoidea | Co-administered with 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | Approximately 100 times potentiation of flavonoid cytotoxicity in MCF-7 cells. | nih.govohiolink.eduresearchgate.net |

| Mechanistic Study | Glycosmis ovoidea | Investigation of interaction with NF-κB and PARP-1 pathways (in vitro) | Potentiated flavonoid effects in inhibiting NF-κB and PARP-1. nih.govresearchgate.net | nih.govresearchgate.net |

| Toxicity (in vivo) | Glycosmis ovoidea | Zebrafish embryo model | No discernible toxicity at concentrations up to 50 µM. nih.govohiolink.edu | nih.govohiolink.edu |

| Enzyme Interaction | Murraya paniculata | Molecular modeling with human soluble epoxide hydrolase (sEH) | Showed favorable binding outline into active sites. researchgate.net | researchgate.net |

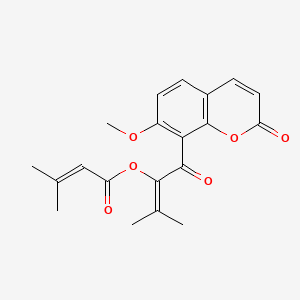

Structure

3D Structure

Properties

IUPAC Name |

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALIYXXMXXVKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(=C(C)C)C(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Production Methodologies of Kimcuongin

Phytochemical Sourcing and Biodiversity Exploration for Kimcuongin

The quest for novel bioactive compounds has led researchers to explore the rich biodiversity of the plant kingdom. Kimcuongin has been successfully identified and isolated from plant species belonging to the Rutaceae family, a family well-known for its production of coumarins and other aromatic compounds. mdpi.comresearchgate.net The primary plant sources from which Kimcuongin has been isolated are Murraya paniculata and Glycosmis ovoidea. analis.com.my

Isolation of Kimcuongin from Murraya paniculata

Murraya paniculata, commonly known as orange jasmine, is a tropical, evergreen plant that is a rich source of various coumarins. mdpi.comanalis.com.mybiochemjournal.com Phytochemical investigations of the leaves of Murraya paniculata have led to the isolation of Kimcuongin. The isolation process typically involves the extraction of the plant material with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. analis.com.my

A typical isolation procedure from Murraya paniculata is outlined below:

| Step | Description |

| Extraction | Air-dried and powdered leaves are extracted with a solvent such as methanol (B129727) or a mixture of petroleum ether and chloroform (B151607). |

| Fractionation | The crude extract is subjected to vacuum column chromatography on silica (B1680970) gel, eluting with a gradient of solvents like petroleum ether, chloroform, and methanol to yield several fractions. |

| Purification | Fractions containing Kimcuongin are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound. |

| Structure Elucidation | The structure of the isolated Kimcuongin is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). analis.com.myhawaii.edu |

Isolation of Kimcuongin from Glycosmis ovoidea

Glycosmis ovoidea, another member of the Rutaceae family, has also been identified as a natural source of Kimcuongin. The isolation of Kimcuongin from this plant follows a similar methodology to that used for Murraya paniculata, involving solvent extraction and chromatographic separation.

Biosynthetic Pathways and Precursor Utilization in Kimcuongin Production

The biosynthesis of coumarins in plants is a complex process that begins with primary metabolism and branches into specialized secondary metabolic pathways. researchgate.net The core structure of coumarins is derived from the phenylpropanoid pathway. asm.org

Phenylalanine Metabolism and Cinnamic Acid Derivatives as Biosynthetic Intermediates

The journey to Kimcuongin begins with the aromatic amino acid, L-phenylalanine, which is formed through the shikimate pathway. nih.gov The initial steps in the general coumarin (B35378) biosynthetic pathway are as follows: researchgate.netasm.org

Deamination of L-phenylalanine: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.net

Hydroxylation: trans-Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid.

Activation: p-Coumaric acid is activated by 4-coumarate-CoA ligase (4CL) to form its corresponding CoA-thioester, p-coumaroyl-CoA.

p-Coumaroyl-CoA is a crucial branch-point intermediate that can be directed towards the biosynthesis of various flavonoids and coumarins.

Enzymatic Mechanisms and Catalytic Steps in Coumarin Skeleton Formation

The formation of the basic coumarin skeleton, umbelliferone, from p-coumaroyl-CoA involves ortho-hydroxylation and subsequent lactonization. researchgate.net

ortho-Hydroxylation: The enzyme p-coumaroyl-CoA 2'-hydroxylase (C2'H) , also known as feruloyl-CoA 6'-hydroxylase (F6'H) , catalyzes the hydroxylation of the aromatic ring at the position ortho to the side chain. researchgate.net

trans/cis Isomerization: The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes isomerization of the double bond in the side chain from trans to cis.

Lactonization: The cis isomer then spontaneously or enzymatically cyclizes to form the lactone ring of umbelliferone.

The biosynthesis of more complex coumarins like Kimcuongin involves further modifications of the basic coumarin scaffold. A critical step in the formation of many complex coumarins is prenylation, which is catalyzed by prenyltransferases (PTs) . nih.gov These enzymes attach isoprenoid units to the coumarin nucleus, leading to a vast diversity of structures. nih.gov While the specific enzymes and complete sequence of reactions leading to Kimcuongin have not been fully elucidated, it is hypothesized that the pathway involves specific prenylation and subsequent modifications of a simpler coumarin precursor.

Advanced Bioengineering and Synthetic Biology Approaches for Kimcuongin Production

The reliance on natural plant sources for the production of valuable compounds like Kimcuongin can be limited by factors such as plant availability, geographical location, and low yields. Synthetic biology and bioengineering offer promising alternative production platforms. researchgate.net By harnessing the power of microorganisms, it is possible to create "cell factories" for the synthesis of complex natural products. researchgate.net

The general strategy for the bioengineering of coumarin production in a microbial host, such as Escherichia coli or yeast, involves the introduction of the necessary biosynthetic genes from the plant source. researchgate.net For simple coumarins, this has been successfully demonstrated. For instance, the production of umbelliferone, esculetin, and scopoletin (B1681571) has been achieved in E. coli by expressing genes encoding for tyrosine ammonia (B1221849) lyase (TAL), 4CL, and F6'H. researchgate.netresearchgate.net

For a complex coumarin like Kimcuongin, a more extensive set of genes would need to be introduced, including those responsible for the specific prenylation and other modifications of the coumarin core. The steps towards bioengineering Kimcuongin production would likely include:

Identification and characterization of all biosynthetic genes: This includes the specific prenyltransferases and any other modifying enzymes in the Kimcuongin pathway from Murraya paniculata or Glycosmis ovoidea.

Codon optimization and gene synthesis: The plant genes would be optimized for expression in the chosen microbial host.

Assembly of the biosynthetic pathway in a suitable vector: The genes would be cloned into an expression vector under the control of strong, inducible promoters.

Transformation of the microbial host: The engineered plasmid would be introduced into the host organism.

Optimization of fermentation conditions: The culture conditions would be optimized to maximize the production of Kimcuongin.

While the complete bioengineering of Kimcuongin has not yet been reported, the successful production of simpler coumarins in microorganisms paves the way for future research in this area.

Based on the conducted research, there is no scientific literature or data available for a chemical compound named "Kimcuongin." The search results did not yield any information regarding its origin, isolation, or production methodologies.

Therefore, it is not possible to provide an article on the chromatographic and extraction techniques for the isolation of a compound named "Kimcuongin."

It is possible that "Kimcuongin" may be a new or emerging compound not yet documented in publicly accessible scientific databases, or the name may be misspelled. Without any primary or secondary sources describing this specific compound, a scientifically accurate and informative article cannot be generated.

Structural Elucidation and Conformational Analysis of Kimcuongin

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the structure of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.msu.eduresearchgate.netyoutube.com

1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number of different types of protons, their chemical environment (shielding/deshielding), and their proximity to other protons (spin-spin splitting). libretexts.org ¹³C NMR shows the number of unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Mass Spectrometry (ESI-MS, HR-ESI-MS) for Molecular Formula and Fragmentation AnalysisMass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound.uncw.eduresearchgate.netperkinelmer.com

ESI-MS (Electrospray Ionization Mass Spectrometry): This is a soft ionization technique that allows for the determination of the molecular weight of the compound with minimal fragmentation.

HR-ESI-MS (High-Resolution ESI-MS): This technique provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition and thus the molecular formula of the compound. chromatographyonline.com The fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule.

Single-Crystal X-ray Diffraction Studies for Absolute Configuration Determination

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous information about the three-dimensional structure of a crystalline molecule. carleton.eduuwaterloo.cayoutube.com It allows for the precise determination of bond lengths, bond angles, and the absolute configuration (the specific stereochemistry) of chiral centers within the molecule. rsc.orgresearchgate.net This is often considered the definitive proof of a molecule's structure.

Chemoinformatic and Computational Approaches for Structural Modeling

Chemoinformatic and computational chemistry tools are used to model and predict the properties of molecules. nih.govnih.govnd.edu These approaches can be used to:

Predict the most stable three-dimensional conformation of a molecule. lumenlearning.comfccc.educhemistrysteps.com

Calculate theoretical NMR and other spectroscopic data to compare with experimental results. pnnl.govnih.govresearchgate.net

Model potential interactions with biological targets.

Should literature on "Kimcuongin" become available, a detailed article following the requested structure could be generated.

Molecular Mechanisms and Biological Activities of Kimcuongin

Elucidation of Kimcuongin's Modulatory Effects on Cellular Pathways

The modulation of cellular pathways by Kimcuongin is achieved through its integration into cellular mechanisms biosynth.com. This integration facilitates precise control over gene expression biosynth.com.

Mechanisms of Gene Expression Regulation by Kimcuongin

Kimcuongin enables precise control over gene expression biosynth.com. Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein khanacademy.org. This process is tightly regulated at various stages, with transcription being a key control point khanacademy.org. Regulation of gene expression often involves transcription factors that bind to specific DNA sequences, such as promoters and enhancers, to influence the rate of transcription khanacademy.org, nih.gov, nih.gov. While the specific molecular details of how Kimcuongin interacts with the gene expression machinery are not extensively detailed in the provided search results, its ability to modulate cellular pathways and control gene expression suggests an interaction with components involved in transcriptional regulation biosynth.com.

Investigation of Enhanced Cellular Functions and Structural Transformations Induced by Kimcuongin

Kimcuongin has been shown to promote enhanced cellular functions and structural transformations biosynth.com. This occurs through its integration into cellular mechanisms biosynth.com. The search results indicate that Kimcuongin is utilized in regenerative medicine and genetic research, where it aids in correcting defective genes and facilitates the synthesis of essential biomaterials for tissue engineering biosynth.com. These applications imply that Kimcuongin can positively influence cellular behavior and structure, supporting processes like tissue growth and repair biosynth.com. Studies using a zebrafish model showed that kimcuongin did not exhibit discernible toxicity at concentrations up to 50 µM, suggesting a favorable safety profile in this model for promoting cellular changes researchgate.net, nih.gov, researchgate.net.

Kimcuongin's Role in NF-κB and PARP-1 Pathway Inhibition

Kimcuongin has been found to potentiate the effects of other compounds, specifically a flavone (B191248) (5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone), in inhibiting both NF-κB and PARP-1 researchgate.net, nih.gov, researchgate.net. This was observed in confirmatory western blot experiments researchgate.net, nih.gov, researchgate.net.

Mechanistic Insights into Nuclear Factor-kappa B (NF-κB) Inhibition by Kimcuongin

NF-κB is a critical transcription factor involved in regulating immune and inflammatory responses, and its dysregulation is associated with various diseases, including cancer researchgate.net, mdpi.com, nih.gov. The NF-κB family consists of several members that typically form dimers mdpi.com. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor proteins called IκB mdpi.com. Activation of NF-κB often involves the phosphorylation and degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and regulate gene expression mdpi.com, invivogen.com, mdpi.com.

While the precise mechanism by which Kimcuongin inhibits NF-κB is not fully elucidated in the provided results, its potentiation of NF-κB inhibition suggests it interferes with this pathway researchgate.net, nih.gov, researchgate.net. Other compounds known to inhibit NF-κB act through various mechanisms, including inhibiting IκB kinase (IKK) activity, preventing IκB phosphorylation and degradation, or blocking NF-κB nuclear translocation nih.gov, invivogen.com, nih.gov. Given Kimcuongin's observed effect, it is plausible that it influences one or more steps in the NF-κB activation cascade, potentially in conjunction with other molecules researchgate.net, nih.gov, researchgate.net.

Mechanistic Insights into Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition by Kimcuongin

PARP-1 is an enzyme crucial for DNA damage repair frontiersin.org, oncoscience.us. It recognizes and binds to damaged DNA sites, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, which facilitates the recruitment of repair proteins oncoscience.us. PARP inhibitors can block PARP-1 catalytic activity and prolong its association with damaged chromatin, leading to an accumulation of DNA damage and potential cell death, particularly in cells with deficiencies in other repair pathways oncoscience.us, nih.gov, gsk.com.

Synergistic Effects of Kimcuongin in Contextual Cellular Pathway Modulation

A notable finding is the synergistic effect observed when kimcuongin is co-administered with the flavone 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone researchgate.net, nih.gov, researchgate.net. While kimcuongin alone was not significantly cytotoxic, its co-administration remarkably potentiated the cytotoxicity of the flavone against MCF-7 breast cancer cells, showing an approximately 100 times enhancement researchgate.net, nih.gov, researchgate.net. This potentiation was linked to the inhibition of both NF-κB and PARP-1 pathways researchgate.net, nih.gov, researchgate.net.

This synergistic effect highlights the potential of kimcuongin to enhance the biological activities of other compounds by influencing key cellular pathways like NF-κB and PARP-1 researchgate.net, nih.gov, researchgate.net. Synergy in polyherbal formulations or combination therapies can arise from targeting multiple pathways simultaneously, potentially leading to increased therapeutic efficacy and potentially allowing for lower doses of individual components sciencetechindonesia.com. The observed synergy suggests that kimcuongin, even if not highly active on its own in certain contexts, can play a significant role in modulating cellular responses when combined with other agents researchgate.net, nih.gov, researchgate.net.

Data Table: Observed Potentiation Effect of Kimcuongin

| Compound | Alone Cytotoxicity (MCF-7 cells) | With Kimcuongin (Co-administration) | Potentiation Factor | Affected Pathways |

| Kimcuongin | IC50 > 10 µM researchgate.net, nih.gov | N/A | N/A | NF-κB, PARP-1 |

| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Cytotoxic researchgate.net, nih.gov | Enhanced Cytotoxicity researchgate.net, nih.gov | ~100 times researchgate.net, nih.gov | NF-κB, PARP-1 |

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Kimcuongin

Kimcuongin has demonstrated inhibitory activity against soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with various physiological effects, including vasodilation and anti-inflammatory properties. nih.govnih.govwikidata.orguni.lu Inhibition of sEH leads to increased levels of beneficial EETs. nih.govwikidata.org Studies have shown that Kimcuongin exhibits sEH inhibitory activity with reported IC50 values. nih.govnih.govwikidata.org

| Compound | IC50 (µM) |

| Kimcuongin | 3.2 ± 4.5 nih.gov |

| Omphalocarpin | 2.2 ± 4.7 nih.gov |

| Murrangatin | 13.9 ± 6.5 nih.gov |

These values indicate that Kimcuongin, along with other coumarins like omphalocarpin and murrangatin, possesses notable sEH inhibitory potential. nih.govnih.gov

Kinetic Studies of Kimcuongin as an sEH Inhibitor

Kinetic investigations have been conducted to understand the nature of Kimcuongin's interaction with the sEH enzyme. A kinetic study revealed that Kimcuongin exhibits a noncompetitive enzymatic inhibition mode. nih.govnih.gov This suggests that Kimcuongin binds to a site on the enzyme distinct from the active site where the substrate binds, or to the enzyme-substrate complex, affecting the enzyme's catalytic efficiency. nih.gov

Molecular Docking and Binding Interaction Studies of Kimcuongin with sEH Active Sites

Molecular docking studies have provided insights into how Kimcuongin interacts with the active site of human soluble epoxide hydrolase at a molecular level. These studies have shown that Kimcuongin demonstrates a favorable binding profile within the sEH active site. nih.govnih.govuni.lu Specifically, Kimcuongin has shown good affinity towards residues such as Tyr 383, Gln 384, and Phe 387. nih.gov The binding is characterized by interactions, including hydrogen bonds, contributing to its potential inhibitory activity. nih.gov Molecular modeling indicated that Kimcuongin had the best binding outline among tested coumarins, characterized by a favorable binding energy (ΔG = -7.8 kcal/mol). nih.gov

Theoretical Implications for Cardiovascular System Regulation via sEH Inhibition by Kimcuongin

The inhibition of sEH by compounds like Kimcuongin has theoretical implications for the regulation of the cardiovascular system. EETs, the endogenous substrates of sEH, are known to possess vasodilatory, anti-inflammatory, and cardioprotective effects. nih.govnih.govwikidata.orguni.lu By inhibiting sEH, Kimcuongin can increase the levels of these beneficial EETs, potentially leading to enhanced vasodilation and protection against cardiovascular dysfunction. nih.govwikidata.org This enzymatic inhibition pathway is considered a promising therapeutic target for cardiovascular diseases. nih.govuni.lu

Vasorelaxant Activity of Kimcuongin and its Underlying Molecular Basis

Kimcuongin has also been investigated for its vasorelaxant properties. Studies have demonstrated that Kimcuongin exhibits vasorelaxant activity in isolated vascular tissues. researchgate.netaimspress.comwikidata.orgctdbase.orguni.lunih.gov Kimcuongin showed vasorelaxing activity with a reported IC50 value of 37.7 µM. researchgate.netaimspress.comwikidata.orgctdbase.org This activity was observed to be more pronounced in preparations pre-contracted with high concentrations of KCl, suggesting a potential mechanism involving the modulation of potassium channels or calcium influx pathways, which are critical regulators of vascular smooth muscle tone. researchgate.net The vasorelaxant effect of Kimcuongin suggests its potential as a natural source of vasodilators. researchgate.net

| Compound | Vasorelaxant IC50 (µM) |

| Kimcuongin | 37.7 ± 17.7 researchgate.net |

| Murracarpin (B12431377) | 139.3 ± 19.5 researchgate.net |

Investigations into Cell Cycle Regulation by Kimcuongin in Cellular Models

Investigations into the biological activities of Kimcuongin have also included its influence on cellular processes such as cell cycle regulation, particularly in the context of cancer cell lines. While the direct effect of Kimcuongin alone on cell cycle arrest is not as extensively documented as its sEH inhibitory or vasorelaxant activities, studies have explored its effects in combination with other compounds. aimspress.comnih.gov

Kimcuongin's Influence on G1-phase Arrest in Specific Cell Lines

Research has indicated that Kimcuongin can influence cellular responses, including those related to cell cycle progression, particularly when studied in conjunction with other bioactive compounds. One study noted that Kimcuongin, when combined with the flavonoid 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone, exhibited a higher cytotoxic potential in cancer cells compared to the flavonoid alone. aimspress.com The flavonoid itself was shown to induce G1-phase arrest in specific cell lines, correlated with changes in cell cycle regulatory proteins like p53 and p21. aimspress.comnih.gov While Kimcuongin's precise role in directly inducing G1 arrest as a single agent requires further elucidation, its ability to potentiate the effects of compounds that cause G1 arrest suggests an indirect influence on cell cycle regulation or related pathways. aimspress.comnih.gov Furthermore, in vivo studies using a zebrafish model indicated that Kimcuongin did not exhibit discernible toxicity at tested concentrations, suggesting a potentially favorable safety profile in that model system. aimspress.comresearchgate.net

Advanced Research Applications and Future Directions for Kimcuongin

Kimcuongin as a Chemical Probe for Fundamental Biological Processes Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. Given that Kimcuongin is a known inhibitor of soluble epoxide hydrolase (sEH), it holds significant potential as a chemical probe to investigate the roles of this enzyme in fundamental biological processes. The inhibition of sEH by Kimcuongin can help elucidate the pathways regulated by sEH's substrates, epoxyeicosatrienoic acids (EETs), which are involved in inflammation, blood pressure regulation, and pain signaling.

By using Kimcuongin to modulate sEH activity, researchers can dissect the intricate mechanisms through which EETs and their corresponding diols, dihydroxyeicosatrienoic acids (DHETs), influence cellular functions. This approach allows for a detailed examination of the physiological and pathological roles of the sEH pathway, potentially uncovering new therapeutic targets for cardiovascular and inflammatory diseases. The specificity of Kimcuongin for sEH makes it a valuable tool for validating this enzyme as a drug target and for exploring the downstream effects of its inhibition in a controlled manner.

Theoretical Implications of Kimcuongin in Regenerative Medicine and Tissue Engineering Approaches

The fields of regenerative medicine and tissue engineering aim to repair, replace, or regenerate damaged tissues and organs. The known vasorelaxant properties of Kimcuongin suggest theoretical applications in this domain. Adequate blood supply is critical for the survival and integration of engineered tissues and for the success of regenerative therapies. By promoting vasodilation, Kimcuongin could theoretically enhance blood flow to implanted tissue constructs or to sites of injury, thereby improving nutrient and oxygen delivery and facilitating tissue regeneration.

Furthermore, the inhibition of soluble epoxide hydrolase by Kimcuongin may have implications for regenerative processes. The stabilization of EETs, which possess anti-inflammatory and pro-angiogenic properties, could create a more favorable microenvironment for tissue repair and growth. While still speculative, the potential for Kimcuongin to modulate the vascular and inflammatory responses makes it an intriguing candidate for further investigation in the context of regenerative medicine and tissue engineering.

Kimcuongin's Potential in Genetic Research and Advanced Gene Expression Control Methodologies

The regulation of gene expression is a fundamental process that governs cellular function. While direct evidence of Kimcuongin's role in gene expression control is limited, its ability to inhibit sEH provides an indirect mechanism through which it could influence genetic pathways. The signaling molecules regulated by sEH, such as EETs, can activate transcription factors and signaling cascades that ultimately lead to changes in gene expression.

For instance, EETs are known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in metabolism and inflammation. By increasing the levels of EETs, Kimcuongin could potentially be used as a tool to study the genetic networks regulated by these pathways. This opens up avenues for exploring its use in advanced gene expression control methodologies, where targeted modulation of specific signaling pathways can be used to influence cellular behavior and therapeutic outcomes.

Computational Chemistry and In Silico Modeling for Rational Design of Kimcuongin Analogues

Computational chemistry and in silico modeling are powerful tools in modern drug discovery, enabling the rational design of new molecules with improved properties. These approaches can be applied to Kimcuongin to design analogues with enhanced potency, selectivity, and pharmacokinetic profiles. Molecular docking studies can be used to simulate the binding of Kimcuongin to the active site of soluble epoxide hydrolase, providing insights into the key molecular interactions responsible for its inhibitory activity.

This information can then be used to guide the design of new Kimcuongin derivatives with modified chemical structures. Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity of designed analogues, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. Through these computational approaches, the therapeutic potential of Kimcuongin can be systematically optimized.

| Computational Approach | Application for Kimcuongin Analogue Design |

| Molecular Docking | Predicts the binding mode and affinity of Kimcuongin and its analogues to target proteins like sEH. |

| QSAR Modeling | Establishes a mathematical relationship between the chemical structure and biological activity to predict the potency of new analogues. |

| Molecular Dynamics | Simulates the dynamic behavior of Kimcuongin within the binding site of its target to assess the stability of the interaction. |

Future Avenues in Biosynthetic Engineering for Kimcuongin Production Optimization and Scalability

The natural abundance of Kimcuongin in plants like Murraya paniculata can be limited, making large-scale production a challenge. Biosynthetic engineering offers a promising solution to this problem by enabling the production of Kimcuongin in microbial hosts such as E. coli or yeast. This involves identifying the genes and enzymes responsible for the biosynthesis of coumarins in the native plant and introducing them into a microbial chassis.

The biosynthetic pathway of coumarins typically originates from the shikimate pathway, leading to the formation of cinnamic acid, which is then hydroxylated and lactonized to form the coumarin (B35378) scaffold. Further modifications by enzymes such as prenyltransferases and oxidoreductases can lead to the diverse range of naturally occurring coumarins, including Kimcuongin. By optimizing the expression of these biosynthetic genes and engineering the metabolism of the microbial host, it is possible to achieve high-titer production of Kimcuongin, ensuring a sustainable and scalable supply for research and potential therapeutic applications.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Kimcuongin Mechanistic Studies

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a perturbation. These powerful approaches can be integrated into the mechanistic studies of Kimcuongin to gain a deeper understanding of its mode of action. Proteomics can be used to identify the protein targets of Kimcuongin and to characterize the changes in protein expression and post-translational modifications that occur upon its administration.

Metabolomics, on the other hand, can be employed to analyze the changes in the cellular metabolome following Kimcuongin treatment. This can provide valuable information on the metabolic pathways that are affected by its biological activity. For example, metabolomic profiling can be used to measure the levels of EETs and DHETs, confirming the in vivo inhibition of sEH by Kimcuongin and revealing other potential metabolic effects. The integration of these omics technologies will be instrumental in elucidating the complex biological effects of Kimcuongin.

| Omics Technology | Application in Kimcuongin Research |

| Proteomics | Identification of direct protein targets and downstream signaling pathways affected by Kimcuongin. |

| Metabolomics | Profiling of metabolic changes, including the levels of sEH substrates and products, to confirm target engagement and uncover off-target effects. |

| Transcriptomics | Analysis of changes in gene expression to understand the genetic pathways modulated by Kimcuongin. |

Exploration of Unexplored Biological Targets and Novel Mechanistic Pathways for Kimcuongin

While the inhibition of soluble epoxide hydrolase is a known mechanism of action for Kimcuongin, it is possible that this compound interacts with other biological targets and modulates novel mechanistic pathways. The diverse biological activities reported for other coumarins suggest that Kimcuongin may have a broader pharmacological profile than is currently appreciated.

Future research should focus on the exploration of these unexplored targets to uncover new therapeutic opportunities. Phenotypic screening approaches, where the effects of Kimcuongin are assessed across a wide range of cell-based assays, can be a valuable strategy for identifying novel biological activities. Subsequent target identification studies, using techniques such as affinity chromatography and chemical proteomics, can then be employed to pinpoint the molecular targets responsible for these effects. This unbiased approach to drug discovery has the potential to reveal unexpected mechanisms of action and expand the therapeutic applications of Kimcuongin.

Q & A

Q. Answer :

- Synthesis : Use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side products. Validate purity via HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) .

- Characterization : Employ NMR (¹H/¹³C) for structural elucidation and XRD (X-ray Diffraction) for crystallographic analysis. Cross-reference spectral data with established databases (e.g., PubChem, SciFinder) to confirm identity .

Table 1 : Example Synthesis Yields Under Varied Conditions

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 80 | Pd/C | 72 | 98.5 |

| B | 100 | Ni | 65 | 95.2 |

Advanced: How to resolve contradictions in spectroscopic data for Kimcuongin?

Q. Answer :

- Step 1 : Verify instrument calibration and sample preparation consistency. Contradictions often arise from baseline noise or solvent impurities .

- Step 2 : Conduct comparative analysis using complementary techniques (e.g., FT-IR for functional groups, HRMS for molecular weight).

- Step 3 : Replicate experiments under identical conditions to isolate procedural vs. inherent variability .

Example Conflict : Discrepancies in NMR peaks may indicate polymorphic forms. Use variable-temperature NMR or DSC (Differential Scanning Calorimetry) to detect phase transitions .

Basic: What statistical methods are appropriate for analyzing Kimcuongin’s bioactivity data?

Q. Answer :

- Parametric tests (e.g., ANOVA, t-test) for normally distributed data.

- Non-parametric alternatives (e.g., Mann-Whitney U test) for skewed distributions.

- Dose-response curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Ensure replicates (n ≥ 3) to assess reproducibility .

Advanced: How to design a study validating Kimcuongin’s mechanism of action despite conflicting prior findings?

Q. Answer :

- Hypothesis refinement : Use PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope .

- Controlled variables : Standardize cell lines, assay protocols, and negative/positive controls.

- Meta-analysis : Aggregate prior data to identify trends or outliers. Apply funnel plots to detect publication bias .

Table 2 : Example Meta-Analysis of Conflicting Bioactivity Studies

| Study | Sample Size | EC₅₀ (µM) | Method | Potential Bias |

|---|---|---|---|---|

| X | 50 | 12.3 | MTT | Low cell viability |

| Y | 30 | 8.7 | ATP | Serum variation |

Basic: What ethical considerations apply to in vivo studies of Kimcuongin?

Q. Answer :

- Animal welfare : Adhere to ARRIVE guidelines for reporting, including humane endpoints and sample size justification .

- Data transparency : Share raw data via repositories (e.g., Figshare, Zenodo) to enable independent verification .

Advanced: How to optimize computational models for predicting Kimcuongin’s pharmacokinetics?

Q. Answer :

- Parameterization : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, polar surface area .

- Validation : Compare in silico predictions with in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays.

- Limitations : Address model overfitting via cross-validation (e.g., k-fold) and external datasets .

Basic: How to ensure reproducibility in Kimcuongin toxicity assays?

Q. Answer :

- Protocol documentation : Detail incubation times, cell passage numbers, and reagent batches in supplementary materials .

- Blinded analysis : Assign independent researchers to prepare vs. evaluate samples to reduce bias .

Advanced: What strategies mitigate batch-to-batch variability in Kimcuongin synthesis?

Q. Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis .

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, solvent ratio) .

Basic: How to curate a literature review on Kimcuongin’s applications?

Q. Answer :

- Search strategy : Use Boolean operators (e.g., "Kimcuongin AND (synthesis OR bioactivity)") in PubMed/Scopus.

- Critical appraisal : Apply AMSTAR-2 for systematic reviews or QUADAS-2 for assay validation studies .

Advanced: How to validate contradictory hypotheses about Kimcuongin’s environmental stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.